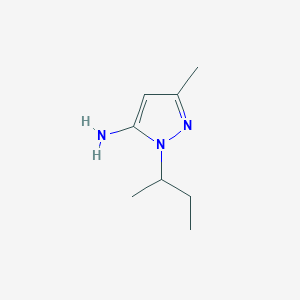

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Descripción

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole ring is a cornerstone in modern medicinal chemistry, often referred to as a "privileged scaffold." nih.govnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds across diverse therapeutic areas. nih.govglobalresearchonline.net The structural and electronic properties of the pyrazole nucleus allow it to interact with a wide range of biological targets, making it a valuable framework in drug design and development. nih.govmdpi.com

The versatility of the pyrazole core is demonstrated by its incorporation into numerous FDA-approved drugs. nih.gov These include celecoxib, an anti-inflammatory agent; sildenafil (B151) for erectile dysfunction; and ruxolitinib, used in cancer treatment. globalresearchonline.nettandfonline.com The wide spectrum of biological activities associated with pyrazole derivatives includes anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. globalresearchonline.netglobalresearchonline.net In oncology research, the pyrazole scaffold is particularly important for the development of small-molecule protein kinase inhibitors, which are crucial for targeted cancer therapies. nih.gov Beyond pharmaceuticals, pyrazole derivatives also find applications in the agrochemical industry as herbicides, insecticides, and fungicides. nih.gov

Table 2: Notable Drugs Featuring the Pyrazole Scaffold

| Drug Name | Therapeutic Use |

| Celecoxib (Celebrex) | Anti-inflammatory wikipedia.org |

| Sildenafil (Viagra) | Erectile dysfunction treatment nih.govtandfonline.com |

| Ruxolitinib | Anticancer globalresearchonline.nettandfonline.com |

| Apixaban | Anticoagulant nih.gov |

| Rimonabant | Anti-obesity nih.govnih.gov |

| Sulfaphenazole | Antibacterial globalresearchonline.net |

| Stanozolol | Anabolic steroid wikipedia.org |

Overview of Pyrazole-Amine Derivatives as Versatile Building Blocks in Organic Synthesis

Pyrazole-amine derivatives, such as 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, are particularly valuable as versatile building blocks in organic synthesis. The presence of an amino group on the pyrazole ring provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules and compound libraries. nih.gov This functional group enables the formation of amides, sulfonamides, and other derivatives, significantly expanding the chemical space available for exploration. mdpi.comscience.gov

5-Aminopyrazoles are frequently used as key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which themselves exhibit important biological and electronic properties. chim.it The synthesis of these aminopyrazoles can often be achieved through straightforward cyclocondensation reactions, for instance, by reacting α,β-unsaturated nitriles with hydrazine (B178648) derivatives. mdpi.com The adaptability of the amino group makes these compounds fundamental starting materials for creating novel structures with potential applications in medicinal and materials science. nih.govmdpi.com

Historical Context and Evolution of Pyrazole Chemistry

The study of pyrazole chemistry has a rich history dating back to the 19th century, evolving from foundational discoveries to sophisticated modern synthetic strategies.

The history of pyrazoles began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name and reported a key synthesis. globalresearchonline.netwikipedia.orgchim.it The classical Knorr pyrazole synthesis involves the cyclocondensation reaction of a β-diketone, such as acetylacetone, with a hydrazine. nih.govwikipedia.org This method remains a fundamental approach for creating substituted pyrazoles. Shortly after, in 1898, Hans von Pechmann developed an alternative synthesis using acetylene (B1199291) and diazomethane. wikipedia.org For many decades, research focused on exploring the scope and limitations of these foundational reactions. A significant milestone in the natural occurrence of this scaffold was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org

Contemporary research in pyrazole chemistry has shifted towards the development of more efficient, selective, and environmentally benign synthetic methods. researchgate.net A major advancement is the use of multicomponent reactions (MCRs), which allow for the construction of complex pyrazole derivatives in a single step from multiple starting materials, thereby increasing efficiency and atom economy. mdpi.commdpi.com

Modern synthetic protocols frequently employ catalysts to improve reaction rates and control regioselectivity. researchgate.net This includes the use of copper-promoted cycloadditions and nano-ZnO-catalyzed condensations. nih.govresearchgate.net There is also a growing emphasis on "green chemistry" principles, leading to the development of syntheses that utilize environmentally friendly solvents like water or employ energy-efficient techniques such as microwave-assisted organic synthesis. nih.govmdpi.com Furthermore, current research focuses on creating pyrazoles with specific functionalities, such as trifluoromethyl groups, to modulate their physicochemical and biological properties for targeted applications in drug discovery and agrochemicals. mdpi.comenamine.net The integration of computational modeling and high-throughput screening has also revolutionized the field, accelerating the design and discovery of new pyrazole-based compounds with desired activities. ontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

2-butan-2-yl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-7(3)11-8(9)5-6(2)10-11/h5,7H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSBOHCPDGPFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599114 | |

| Record name | 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-23-8 | |

| Record name | 3-Methyl-1-(1-methylpropyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine and its Analogs

Direct synthesis strategies are fundamental to constructing the pyrazole (B372694) core. These methods often involve the formation of the heterocyclic ring from acyclic precursors in one or more steps.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for constructing the pyrazole ring. nih.govmdpi.com This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govresearchgate.net For the synthesis of a 1,3,5-substituted pyrazole like this compound, a substituted hydrazine (sec-butylhydrazine) would react with a β-keto nitrile or a related 1,3-difunctional compound.

The primary challenge with this method, especially when using unsymmetrical 1,3-dicarbonyl substrates, is the potential formation of two regioisomeric products, which can be difficult to separate. thieme-connect.com The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. thieme-connect.com For instance, researchers have found that using aprotic dipolar solvents can lead to better regioselectivity compared to traditional polar protic solvents like ethanol (B145695). nih.gov

| Reactant Type 1 | Reactant Type 2 | Primary Product | Key Challenge | Reference |

|---|---|---|---|---|

| Hydrazine Derivatives (e.g., sec-butylhydrazine) | 1,3-Dicarbonyl Compounds | Substituted Pyrazoles | Formation of regioisomeric mixtures with unsymmetrical dicarbonyls. thieme-connect.com | nih.govmdpi.com |

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govrug.nl These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries quickly. scielo.org.mx

Specific Preparative Procedures (e.g., from tert-butylhydrazine (B1221602) hydrochloride and 3-aminocrotononitrile)

Detailed preparative procedures provide insight into the practical synthesis of pyrazole amines. A well-documented example is the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile (B73559). orgsyn.org In this procedure, the tert-butylhydrazine hydrochloride is first neutralized with sodium hydroxide (B78521). The resulting free hydrazine is then reacted with 3-aminocrotononitrile. The mixture is heated, typically to around 90°C, for an extended period to drive the cyclization and formation of the pyrazole ring, which evolves ammonia (B1221849) as a byproduct. orgsyn.org

This specific method is directly analogous to the synthesis of this compound, where sec-butylhydrazine (B1332173) hydrochloride would be used as the starting material in place of its tert-butyl counterpart. The reaction proceeds through the nucleophilic attack of the hydrazine onto the nitrile group of 3-aminocrotononitrile, followed by an intramolecular cyclization and subsequent aromatization to form the stable pyrazole ring.

Regioselective Synthesis and Functionalization Pathways

Achieving regioselectivity is crucial in pyrazole synthesis to ensure the desired arrangement of substituents on the heterocyclic ring, which is essential for biological activity.

Controlled Substitutions on the Pyrazole Ring

Control over the substitution pattern on the pyrazole ring is a significant area of research. thieme-connect.commdpi.com In the context of cyclocondensation reactions, the regiochemical outcome is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl group of the 1,3-dicarbonyl compound. The selectivity can be influenced by a subtle balance of steric and electronic effects of the reactants. thieme-connect.com

Researchers have developed various strategies to enhance regioselectivity. One effective approach is the careful selection of solvents. Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), provide consistently higher regioselectivity compared to commonly used protic solvents like ethanol or acetic acid. thieme-connect.com This improved selectivity under milder, operationally simple conditions represents a significant advancement in the synthesis of specifically substituted pyrazoles. thieme-connect.com Alternative methods, such as 1,3-dipolar cycloaddition reactions, also offer pathways to highly regioselective pyrazole synthesis. thieme.deacs.orgthieme.de

Electrophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.netnih.gov The position of substitution is dictated by the electronic distribution within the ring. The C4 position of the pyrazole is the most electron-rich and, therefore, the most nucleophilic carbon. researchgate.netquora.com Consequently, electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation occur preferentially at the C4 position. researchgate.netscribd.com

The C3 and C5 positions are adjacent to the electronegative nitrogen atoms, which deactivates them towards electrophilic attack. researchgate.netrrbdavc.org This inherent reactivity provides a reliable method for functionalizing the pyrazole core at a specific position, allowing for the introduction of various functional groups onto the C4 carbon of a pre-formed pyrazole ring. nih.gov

| Reaction Type | Position of Interest | Controlling Factors/Outcome | Reference |

|---|---|---|---|

| Cyclocondensation | N1, C3, C5 | Steric/electronic effects of substrates; solvent choice (aprotic dipolar solvents improve selectivity). thieme-connect.com | thieme-connect.com |

| Electrophilic Substitution | C4 | High electron density at C4 directs electrophiles to this position. researchgate.netquora.com | researchgate.netnih.govscribd.com |

Carbon-Nitrogen (C-N) Bond Formation Reactions

The foundational synthesis of the 1-substituted-3-methyl-1H-pyrazol-5-amine core typically relies on a classical cyclocondensation reaction that forms the key C-N bonds of the heterocyclic ring. The most versatile and widely adopted method involves the reaction between a β-ketonitrile and a substituted hydrazine. nih.gov

For the synthesis of this compound, the precursors would be sec-butylhydrazine and a suitable β-ketonitrile, such as 3-aminocrotononitrile or acetoacetonitrile. The reaction mechanism proceeds through two critical steps:

Initial Condensation : The more nucleophilic nitrogen of sec-butylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.gov

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring and establishes the second C-N bond, yielding the final 5-aminopyrazole product. nih.gov

A well-documented procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of sodium hydroxide. orgsyn.org The reaction is heated for an extended period, leading to the evolution of ammonia and the formation of the desired product. orgsyn.org This methodology is directly adaptable for the synthesis of the sec-butyl analogue.

| Precursor 1 | Precursor 2 | Key Transformation | Product Class |

| sec-Butylhydrazine | 3-Aminocrotononitrile | Condensation & Intramolecular Cyclization | 5-Aminopyrazole |

Carbon-Carbon (C-C) Functionalization Reactions

Once the pyrazole core is synthesized, its further modification through C-C bond formation is a key strategy for creating diverse derivatives. Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials.

A notable example of C-C bond formation on a related pyrazole structure is the palladium-catalyzed C(sp³)–H olefination. nih.gov In a study using methyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate as a model substrate, the pyrazole ring itself acts as a directing group to activate a C(sp³)–H bond on the tert-butyl substituent. nih.gov This reaction, promoted by mono-protected amino acid (MPAA) ligands and using an oxidant like copper(II) acetate (B1210297), allows for the formation of a new C-C bond by coupling the alkyl group with an olefin, such as ethyl acrylate. nih.gov

The proposed mechanism involves the pyrazole's nitrogen atom directing the palladium catalyst to activate a C-H bond, forming a five-membered palladacycle intermediate. nih.gov Subsequent migratory insertion of the olefin and β-hydride elimination yield the functionalized product and regenerate the catalyst. nih.gov This methodology enables late-stage functionalization of pyrazole scaffolds at otherwise unreactive positions. nih.gov

Metal-Catalyzed Synthetic Routes for Pyrazolamines

Metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Copper-Catalyzed Methodologies

Copper catalysts are widely employed in C-N and C-C bond-forming reactions. In the context of pyrazole synthesis, copper-catalyzed Ullmann N-arylation reactions represent a powerful tool for creating N-aryl pyrazoles. acs.org Furthermore, copper-based nanocatalysts have been developed for the synthesis of the pyrazole ring itself. For instance, iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) have been used as a magnetically separable and reusable catalyst for synthesizing pyrazole derivatives under mild conditions. acs.org This heterogeneous catalyst facilitates the condensation reactions required to form the pyrazole core efficiently. acs.org

Palladium N-Heterocyclic Carbene Catalysis for Functionalization

Palladium complexes featuring N-heterocyclic carbene (NHC) ligands are exceptionally effective catalysts for cross-coupling reactions due to their high stability and activity. nih.gov The strong σ-donating character of NHC ligands facilitates the oxidative addition step in catalytic cycles, making them superior to traditional phosphine (B1218219) ligands in many cases. nih.gov

A palladium-NHC complex derived from vitamin B1 has been successfully used to catalyze both C-C and C-N functionalization reactions of pyrazolones. researchgate.net These catalysts are adept at mediating Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups onto the pyrazole scaffold. The stability of the Pd-NHC bond contributes to the longevity and efficiency of the catalyst, even at low loadings and high temperatures. nih.govnih.gov

Application of Recyclable Nanocatalysts (e.g., Co₃O₄ Nanoparticles)

The development of recyclable nanocatalysts is a cornerstone of sustainable chemistry. Various metal-based nanoparticles have been shown to be effective in pyrazole synthesis. Cobalt oxide (Co₃O₄) nanoparticles, for example, have been used to catalyze the coupling reaction between α,β-diketones and hydrazines under microwave irradiation, significantly accelerating the synthesis of pyrazoles. pharmacognosyjournal.net

Other notable examples of recyclable nanocatalysts include:

Magnetite-Supported Copper (nanocat-Fe-CuO) : These nanoparticles are easily recovered using an external magnet and have been reused for up to six cycles without significant loss of activity in pyrazole synthesis. acs.org

SnO–CeO₂ Nanocomposite : This heterogeneous catalyst demonstrates high efficiency in the one-pot, three-component synthesis of aminopyrazole derivatives in water, and it can be recovered and reused for multiple cycles. springerprofessional.de

ZnO Nanoparticles : Prepared via a low-temperature combustion method, ZnO nanocatalysts have been used for pyrazole synthesis in aqueous media at ambient temperature, offering an eco-friendly and efficient protocol. researchgate.net

Zirconium-based Magnetic Nanocomposites : These materials act as highly effective catalysts for synthesizing various pyrazole derivatives. researchgate.net

| Nanocatalyst | Precursors | Key Advantages |

| Co₃O₄ Nanoparticles | α,β-Diketones, Hydrazines | Microwave-assisted, rapid synthesis |

| nanocat-Fe-CuO | 1,3-Dicarbonyls, Hydrazines | Magnetically recyclable, reusable (6+ cycles) |

| SnO–CeO₂ Nanocomposite | Aldehydes, Malononitrile, Phenylhydrazine | High yields in water, recyclable |

| ZnO Nanoparticles | 1,3-Diketones, Hydrazines | Eco-friendly (aqueous media), ambient temperature |

Green Chemistry Principles in Pyrazole Synthesis

Adherence to green chemistry principles is essential for developing sustainable synthetic methodologies. The synthesis of pyrazoles has been a fertile ground for the application of these principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Key green strategies employed in pyrazole synthesis include:

Use of Green Solvents : Water is an ideal green solvent, and numerous protocols have been developed for pyrazole synthesis in aqueous media, often facilitated by nanocatalysts or ultrasound irradiation. researchgate.netthieme-connect.com

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by grinding reagents together (mechanochemistry) or simply heating a mixture of neat reactants, minimizes solvent waste. researchgate.netbenthamdirect.com

Alternative Energy Sources : Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. pharmacognosyjournal.netbenthamdirect.com

Recyclable Catalysts : The use of heterogeneous and nanocatalysts that can be easily separated from the reaction mixture and reused multiple times is a core principle of green chemistry, reducing both cost and catalyst waste. acs.orgnih.gov

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures. researchgate.net

These approaches collectively contribute to making the synthesis of this compound and related pyrazole derivatives more environmentally benign and economically viable. nih.gov

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant step forward in environmentally benign chemical synthesis. By eliminating the solvent, these methods reduce chemical waste, decrease operational costs, and can lead to improved reaction rates and yields. The synthesis of pyrazole derivatives, including structures related to this compound, has been successfully demonstrated under these conditions.

One notable approach involves the condensation of 5-aminopyrazoles with various electrophiles without a solvent medium. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde can be conducted by heating the neat mixture of reactants, leading to the formation of the corresponding N-(5-pyrazolyl)imine. mdpi.com This intermediate can then be reduced in a one-pot sequence to yield the N-substituted amine. mdpi.com This methodology is distinguished by its operational simplicity and the avoidance of potentially hazardous solvents.

Solvent-free conditions can also influence the reactivity and selectivity of certain transformations. Studies on the reaction between 5-aminopyrazoles and trifluoromethyl-β-diketones have shown that the diketone exists predominantly in its keto form under solvent-free conditions. beilstein-journals.orgnih.gov This leads to a specific reaction pathway where the 5-NH2 group of the aminopyrazole attacks the more electrophilic carbonyl group, resulting in the formation of 6-trifluoromethylpyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov This is in contrast to solvent-mediated conditions where the enolic form of the diketone is favored, leading to different products. beilstein-journals.orgnih.gov

Furthermore, unexpected syntheses have been reported under solvent-free grinding conditions. The reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with 3-oxo-3-arylpropanenitrile can lead to the formation of 7-aminopyrazolo[1,5-a]pyrimidines through a proposed C–N bond cleavage and subsequent coupling. nih.govbeilstein-journals.org These solventless grinding techniques offer a mechanically activated alternative to traditional heating.

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + p-methoxybenzaldehyde | Heating at 120 °C, neat | N-(5-pyrazolyl)imine | Efficient one-pot, two-step synthesis of N-substituted amine after reduction. | mdpi.com |

| 5-Aminopyrazole + Trifluoromethyl-β-diketone | Solvent-free | 6-Trifluoromethylpyrazolo[3,4-b]pyridine | Reaction proceeds via the keto form of the diketone, influencing regioselectivity. | beilstein-journals.orgnih.gov |

| 3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride + 3-Oxo-3-arylpropanenitrile | Grinding | 7-Aminopyrazolo[1,5-a]pyrimidine | Unexpected synthesis via C-N bond cleavage. | nih.govbeilstein-journals.org |

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and efficient heating, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of pyrazole-based heterocycles has been extensively explored using this technology.

Multicomponent reactions are particularly well-suited for microwave assistance. The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, β-ketonitriles, and anisaldehyde in acetic acid showed significantly better yields in shorter times under microwave irradiation compared to conventional heating. nih.gov Similarly, the three-component reaction of 5-aminopyrazoles, isatin (B1672199), and 3-oxo-3-phenylpropanenitriles in acetic acid proceeds rapidly at 80 °C under microwave conditions, yielding spiropyrazolo[3,4-b]pyridines in just 20 minutes. nih.gov

Microwave heating has also been effectively combined with solvent-free conditions. High yields of pyrazolo[3,4-b]pyridines were obtained when the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes was carried out under solvent-free microwave irradiation. beilstein-journals.org Another example is the hetero-Diels–Alder reaction between N,N-dimethylpyrazoylimines and N-arylmaleimides, which is efficiently promoted by microwave irradiation (80 W, 80 °C) in the absence of a solvent. beilstein-journals.orgnih.gov This synergy between microwave heating and solvent-free conditions exemplifies a highly efficient and green synthetic approach.

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole + β-Ketonitrile + Anisaldehyde | Microwave, Acetic Acid | Pyrazolo[3,4-b]pyridine | Better yields and shorter reaction times compared to conventional heating. | nih.gov |

| 5-Aminopyrazole + Isatin + 3-Oxo-3-phenylpropanenitrile | Microwave (80 °C), Acetic Acid, 20 min | Spiropyrazolo[3,4-b]pyridine | Rapid and efficient three-component synthesis. | nih.gov |

| 5-Aminopyrazole + β-Halovinyl/aryl aldehyde | Solvent-free, Microwave | Pyrazolo[3,4-b]pyridine | High yields achieved under combined solvent-free and microwave conditions. | beilstein-journals.org |

| Methyl 5-aminopyrazole-4-carboxylates + Trimethyl orthoformate + Primary amines | Microwave (160 °C), 55 min | Pyrazolo[3,4-d]pyrimidin-4-one | Practical one-pot, three-component synthesis with short reaction times. | nih.govrsc.org |

Aqueous Media Reaction Systems

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. Aqueous reaction systems have been successfully developed for the synthesis of complex molecules derived from 5-aminopyrazoles.

An efficient three-component procedure for synthesizing spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones involves the reaction of a 5-aminopyrazole, 4-hydroxycoumarin, and isatin in water. nih.govbeilstein-journals.org This reaction provides excellent yields when heated in the presence of p-TSA, and the process can be further enhanced by ultrasound irradiation. nih.govbeilstein-journals.org

The synthesis of other spiropyrazolo[3,4-b]pyridines has been achieved through a multicomponent reaction of a 5-aminopyrazole, isatin, and an α-cyanoacetic ester in an aqueous medium containing sodium chloride (NaCl). nih.govbeilstein-journals.org Researchers found that increasing the concentration of NaCl led to a gradual increase in the yield of the desired product, demonstrating the beneficial effect of the salt in this aqueous system. nih.gov A highly accessible and environmentally friendly procedure for preparing 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine itself utilizes an aqueous solution of sodium hydroxide as the base, avoiding organic solvents entirely and allowing for facile product isolation by crystallization directly from the reaction mixture. orgsyn.org

Furthermore, a green protocol for the synthesis of 5-aminopyrazole-4-carbonitriles employs a three-component cyclocondensation in aqueous media using sodium p-toluenesulfonate (NaPTS) as a catalytic hydrotrope. mdpi.com Hydrotropes are compounds that enhance the solubility of poorly soluble organic compounds in water, thereby facilitating reactions between them in an aqueous environment. mdpi.com

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole + 4-Hydroxycoumarin + Isatin | Water, p-TSA, 60 °C, Ultrasound | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Efficient three-component synthesis in water with excellent yields. | nih.govbeilstein-journals.org |

| 5-Aminopyrazole + Isatin + α-Cyanoacetic ester | Aqueous NaCl | Spiropyrazolo[3,4-b]pyridine | Yield increases with higher NaCl concentration. | nih.gov |

| tert-Butylhydrazine hydrochloride + 3-Aminocrotononitrile | Aqueous 2 M NaOH, 90 °C | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Environmentally friendly alternative to organic solvents; facile isolation. | orgsyn.org |

| Phenylhydrazine + Aldehyde + Malononitrile | Aqueous media, Sodium p-toluenesulfonate (NaPTS) | 5-Aminopyrazole-4-carbonitrile | Green protocol using a hydrotrope to enhance solubility and promote reaction. | mdpi.com |

Chemical Reactivity and Derivatization Studies

Fundamental Reactivity Patterns of Pyrazole (B372694) and Pyrazolamines

The reactivity of the pyrazole ring is a consequence of its aromaticity and the presence of two adjacent nitrogen atoms. This structure creates distinct electron densities at different positions of the ring, dictating its behavior in chemical reactions. The pyrazole scaffold has three carbon atoms and two nitrogen atoms, all of which are sp² hybridized. rrbdavc.org The system contains 6 π-electrons, fulfilling the criteria for aromaticity.

The presence of the two electronegative nitrogen atoms in the pyrazole ring leads to a reduction in electron density at the C3 and C5 positions. nih.govchemicalbook.com This electron deficiency makes these positions electrophilic and, therefore, susceptible to attack by nucleophiles. researchgate.netnih.govresearchgate.net In the case of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, the C3 position is substituted with a methyl group and the C5 position bears the amine group. While direct nucleophilic substitution on the ring at these positions is not as common as electrophilic substitution at C4, these electrophilic sites play a role in certain cyclization reactions. Under the influence of a strong base, deprotonation can occur, potentially leading to ring-opening reactions. nih.govchemicalbook.com

In contrast to the C3 and C5 positions, the C4 position of the pyrazole ring is electron-rich. chemicalbook.comquora.com Calculations of electron density confirm that C4 has the highest electron density, making it the primary site for electrophilic aromatic substitution. rrbdavc.orgchemicalbook.com The pyrazole ring is generally less reactive towards electrophiles than pyrrole (B145914) but more reactive than benzene. quora.com Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur readily at the C4 position. researchgate.netscribd.com

Interactive Table 1: Common Electrophilic Substitution Reactions at the C4 Position of Pyrazole

| Reaction | Reagents | Electrophile | Product (at C4) |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | Nitro |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonic acid |

| Halogenation | Cl₂, Br₂, I₂ | X⁺ | Halo |

| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Formyl |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | Azo |

The presence of the amine (-NH₂) group at the C5 position significantly influences the reactivity of the pyrazole ring. The amine group is a strong electron-donating group, which further activates the ring towards electrophilic substitution, enhancing the already high electron density at the C4 position.

Furthermore, 3(5)-aminopyrazoles are multifunctional molecules with several nucleophilic centers: the two ring nitrogen atoms, the C4 carbon, and the exocyclic amino group. nih.gov The relative reactivity of these sites is highly dependent on the reaction conditions. In acidic media, the pyridine-like N2 nitrogen is readily protonated, which can direct reactions to proceed via the exocyclic amino group. nih.govmdpi.com Conversely, in basic conditions, the pyrrole-like N1 nitrogen can be deprotonated to form a pyrazolide anion, making this nitrogen a potent nucleophile for subsequent reactions. nih.gov This versatile reactivity makes aminopyrazoles valuable building blocks in synthetic chemistry. mdpi.com

Synthesis of Fused Heterocyclic Systems from Pyrazolamines

The multiple nucleophilic sites within 5-aminopyrazoles make them ideal precursors for the synthesis of fused heterocyclic systems, which are scaffolds for many biologically active compounds. beilstein-journals.orgarkat-usa.org Depending on which nucleophilic centers of the aminopyrazole participate in the reaction, different isomeric fused ring systems can be formed.

Pyrazolo[1,5-a]pyrimidines are frequently synthesized through the condensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. nih.gov In this reaction, the initial step is typically the nucleophilic attack of the exocyclic C5-amino group on one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization where the endocyclic N1 atom attacks the second electrophilic center, leading to the formation of the six-membered pyrimidine (B1678525) ring fused to the pyrazole core. researchgate.netresearchgate.net The regioselectivity of this reaction is often high, attributed to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen under many conditions. researchgate.net

Interactive Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

| Reagent Class | Specific Example | Description |

| β-Dicarbonyl Compounds | Acetylacetone | Reacts with 5-aminopyrazoles to form dimethyl-substituted pyrazolo[1,5-a]pyrimidines. beilstein-journals.org |

| Enaminones | 3-(Dimethylamino)-1-aryl-prop-2-en-1-ones | Undergo cyclo-condensation to yield pyrazolo[1,5-a]pyrimidines. researchgate.net |

| α,β-Unsaturated Nitriles | Benzylidene malononitrile | Reacts to form amino- and cyano-substituted pyrazolo[1,5-a]pyrimidines. nih.gov |

| β-Ketoesters | Ethyl acetoacetate | Condenses with 5-aminopyrazoles, often in acidic conditions, to yield pyrazolopyrimidinone (B8486647) derivatives. beilstein-journals.org |

The isomeric pyrazolo[3,4-b]pyridine system is another important heterocyclic scaffold synthesized from 5-aminopyrazoles. nih.gov The formation of this ring system involves a different cyclization strategy where the 5-aminopyrazole acts as a 1,3-dinucleophile using the exocyclic amino group and the C4 carbon atom. nih.gov This dinucleophilic fragment reacts with a 1,3-bielectrophilic partner to construct the fused pyridine (B92270) ring.

A common method is the Gould-Jacobs reaction, where a 5-aminopyrazole is used in place of an aniline (B41778) to react with a molecule like diethyl 2-(ethoxymethylene)malonate. nih.gov Another widely used approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones (chalcones), where a Michael addition by the C4 carbon is followed by condensation involving the amino group. nih.govmdpi.com Multi-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-diketone) are also effective for constructing the pyrazolo[3,4-b]pyridine core. beilstein-journals.orgnih.gov

Cyclization to Pyrazoloazepines

An intriguing and somewhat unexpected reactivity of 5-aminopyrazoles, such as this compound, has been observed in their reaction with 2,5-dimethoxytetrahydrofuran (B146720), a reagent typically used in the Clauson-Kaas pyrrole synthesis. Instead of the expected pyrrole adduct, this reaction can lead to the formation of a bicyclic pyrazoloazepine framework. researchgate.net

This transformation is thought to proceed through a mechanism where the 5-aminopyrazole acts as a binucleophile. The reaction is typically carried out under acidic conditions, which facilitates the opening of the 2,5-dimethoxytetrahydrofuran ring to form a reactive 1,4-dicarbonyl equivalent. The exocyclic amino group of the pyrazole and the nucleophilic C4 position can then participate in a condensation and cyclization cascade to form the seven-membered azepine ring fused to the pyrazole core. The reaction conditions can be optimized to favor the formation of the pyrazoloazepine over the typically expected N-pyrrolyl pyrazole. researchgate.net

| 5-Aminopyrazole Reactant | Reaction Conditions | Pyrazoloazepine Product | Yield (%) |

|---|---|---|---|

| 1-Aryl-3-phenyl-1H-pyrazol-5-amine | 2,5-dimethoxytetrahydrofuran, AcOH, reflux | Aryl-substituted dihydropyrazolo[3,4-b]azepine | Moderate |

| 1-(Perfluoroaryl)-3-phenyl-1H-pyrazol-5-amine | 2,5-dimethoxytetrahydrofuran, optimized Clauson-Kaas conditions | Perfluoroaryl-substituted dihydropyrazolo[3,4-b]azepine | Reasonable |

Formation and Utility of Pyrazolyl Imine Intermediates

The primary amino group of this compound readily undergoes condensation with various aldehydes to form pyrazolyl imine intermediates, also known as Schiff bases. This reaction is typically carried out under mild conditions, often with acid catalysis, and proceeds with the elimination of water. nih.govresearchgate.net

These pyrazolyl imines are valuable synthetic intermediates, particularly in the construction of fused heterocyclic systems through cycloaddition reactions. The imine moiety can act as a 2-azadiene component in aza-Diels-Alder reactions. For instance, reaction with electron-deficient dienophiles, such as nitroalkenes, under microwave irradiation and solvent-free conditions, can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net This cycloaddition is a powerful tool for the regioselective synthesis of these important fused heterocycles. The reaction proceeds via a [4+2] cycloaddition, followed by the elimination of nitrous acid to afford the aromatic pyrazolo[3,4-b]pyridine core. researchgate.netnih.gov

| Aminopyrazole | Aldehyde | Imine Intermediate | Dienophile/Reaction Type | Final Product |

|---|---|---|---|---|

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | Pyridine-2-carboxaldehyde | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | α-Oxoketenes / Aza-Diels-Alder | Spiro hydropyridin-4-ones or 1,3-oxazin-4-ones |

| 1-Anisyl-3-ethyl-1H-pyrazol-5-amine | Formaldehyde (as N,N-dimethylformamide) | N,N-dimethyl-N'-(1-anisyl-3-ethyl-1H-pyrazol-5-yl)formimidamide | β-Nitrostyrene / Aza-Diels-Alder | Pyrazolo[3,4-b]pyridines |

Enantioselective Transformations Involving Pyrazolamine Derivatives

The development of asymmetric methodologies to synthesize chiral pyrazole-containing molecules is of significant interest. Derivatives of this compound can serve as nucleophiles in organocatalyzed enantioselective reactions, leading to the formation of valuable chiral building blocks.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of heterocyclic compounds. In the context of 5-aminopyrazole derivatives, chiral phosphoric acids have proven to be effective catalysts for asymmetric reactions. For example, the reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid, affords unnatural pyrazole-based α-amino acid derivatives with high yields and enantioselectivities. bohrium.comresearchgate.net This reaction proceeds through the formation of a chiral ion pair between the catalyst and the imino ester, which then directs the nucleophilic attack of the 5-aminopyrazole from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. chemrxiv.org

Another notable example is the enantioselective aminoalkylation of 1-substituted 5-aminopyrazoles with cyclic imines, catalyzed by a quinine-derived squaramide. This reaction provides chiral sulfamidates bearing an aminopyrazole moiety in good yields and with excellent enantioselectivities. researchgate.netdntb.gov.ua

| Aminopyrazole Derivative | Electrophile | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| N-Aryl-5-aminopyrazoles | β,γ-Alkynyl-α-imino esters | Chiral Spirocyclic Phosphoric Acid | Pyrazole-based α-amino acid derivatives | 67-98 | 73-99 |

| 1-Substituted 5-aminopyrazoles | Cyclic Imines (Benzoxathiazine 2,2-dioxides) | Quinine-derived Squaramide | Chiral Sulfamidates | up to 98 | up to 99 |

Bifunctional organocatalysts, particularly those capable of hydrogen bonding, play a crucial role in achieving high stereoselectivity in asymmetric reactions involving pyrazole derivatives. These catalysts typically possess both a Brønsted acid (hydrogen-bond donor) and a Brønsted base site within the same molecule. rsc.orgnih.gov

In the context of reactions with aminopyrazole derivatives, the thiourea (B124793) or squaramide moiety of the catalyst can activate the electrophile through hydrogen bonding, increasing its reactivity and exposing one of its enantiotopic faces. Simultaneously, the basic amine functionality of the catalyst can deprotonate the nucleophile or interact with it, bringing the two reactants together in a well-organized, chiral transition state. rsc.org This dual activation model is key to controlling the stereochemical outcome of the reaction. researchgate.net For instance, in the Michael addition of pyrazolin-5-ones to nitroalkenes, a bifunctional thiourea catalyst can simultaneously activate the nitroalkene via hydrogen bonding and the pyrazolone (B3327878) through its basic site, leading to high enantioselectivity. rsc.org While this example involves a pyrazolone, the same principles of dual activation via hydrogen bonding are applicable to enantioselective reactions of 5-aminopyrazoles, where the catalyst can interact with both the aminopyrazole nucleophile and the electrophilic partner. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular structure and electronic properties of pyrazole (B372694) derivatives. While specific studies on 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine are not extensively documented in the provided literature, the principles and findings from related pyrazole compounds offer valuable insights.

DFT methods, such as B3LYP and M06-2X, are widely used to optimize the geometries of pyrazole compounds and their tautomers. nih.gov These calculations help in determining the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles. For instance, in a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations were employed to optimize the geometries of its tautomeric forms using various functionals and basis sets like TZVP and 6–311 + G(d,p). nih.gov Such studies reveal that the calculated geometrical parameters are often in good agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.net

The choice of functional and basis set can significantly influence the accuracy of the predicted properties. Studies have shown that for predicting NMR chemical shifts in pyrazole derivatives, functionals like B97D and TPSSTPSS can provide high accuracy, while others like M06-2X may be less accurate for this specific application. nih.gov These computational approaches are crucial for corroborating and interpreting experimental findings, providing a deeper understanding of the molecule's structure at an atomic level.

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic transitions within a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. science.govmdpi.com

For pyrazole derivatives, the HOMO is often characterized by a π-bonding character localized on the pyrazole ring, while the LUMO typically exhibits a π*-antibonding nature. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a study on a pyridylpyrazole derivative, DFT calculations determined the HOMO-LUMO energy gap to be around 3.4 eV, which was comparable to the experimental value of 4.06 eV obtained from UV experiments. mdpi.com This correlation between theoretical and experimental values underscores the predictive power of FMO analysis.

The distribution of HOMO and LUMO across the molecule can also provide insights into the regions susceptible to electrophilic and nucleophilic attack.

| Computational Parameter | Description | Significance in Pyrazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for charge transfer. mdpi.comresearchgate.net |

Natural Bonding Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the interactions between different parts of a molecule. wisc.edu It provides a description of the Lewis-like bonding pattern, including localized bonds and lone pairs. wisc.eduwisc.edu NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital.

These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. wisc.edu In pyrazole systems, NBO analysis can reveal the delocalization of π-electrons within the aromatic ring and the interactions between the pyrazole core and its substituents. This information is valuable for explaining the stability of different conformations and tautomers.

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. The key parameters in this regard are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field.

Molecules with large hyperpolarizability values are promising candidates for NLO materials. For pyrazole derivatives, computational studies can predict these properties and provide insights into the structure-property relationships that govern their NLO response. researchgate.net A high degree of π-conjugation and the presence of electron-donating and electron-accepting groups can enhance the NLO properties of a molecule. researchgate.net

The relationship between a high first-order hyperpolarizability (β) and a low HOMO-LUMO energy gap is often used to assess the NLO efficiency of a compound. researchgate.net Theoretical calculations can therefore guide the design and synthesis of novel pyrazole derivatives with tailored NLO properties.

| NLO Property | Description | Relevance to Pyrazole Derivatives |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the linear optical response. |

| First-Order Hyperpolarizability (β) | A measure of the nonlinear response of a molecule to an external electric field. | High values indicate potential for use in NLO materials. researchgate.net |

Tautomerism and Conformational Dynamics

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.gov This results in the existence of two tautomeric forms, which can have different chemical and physical properties. mdpi.com The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the temperature. researchgate.netsci-hub.se

Theoretical calculations are a powerful tool for studying the tautomerism of pyrazoles. nih.govresearchgate.net By calculating the relative energies of the different tautomers, it is possible to predict which form will be more stable under a given set of conditions. For example, in a study of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, DFT calculations showed that one tautomer was more stable than the other by 3.0 kJ/mol. sci-hub.se

These computational investigations, often combined with experimental techniques like NMR spectroscopy, provide a comprehensive understanding of the tautomeric behavior of pyrazoles. researchgate.netsci-hub.se The study of tautomerism is crucial as it can affect the molecule's reactivity, biological activity, and its interactions with other molecules. mdpi.comnih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.net These theoretical spectra serve as a valuable tool for interpreting experimental FT-IR data and assigning specific absorption bands to vibrational modes within the molecule. For a compound like this compound, calculating the FT-IR spectra for different potential tautomers can help in their identification. nih.gov

Key vibrational modes that would be scrutinized in a computational analysis include:

N-H stretching: The position and intensity of the N-H vibrations of the amine group and the pyrazole ring N-H.

C-H stretching: Vibrations from the methyl and sec-butyl groups.

C=N and C=C stretching: Ring stretching vibrations within the pyrazole core.

N-H bending: Bending vibrations of the amine group.

By comparing the calculated frequencies of each tautomer with the experimental spectrum, researchers can determine the most likely structure present.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | 3400-3500 | Indicates the presence of the -NH₂ group. Asymmetric and symmetric stretches are expected. | mdpi.com |

| C-H Stretch (Alkyl) | 2850-3000 | Corresponds to the methyl and sec-butyl substituents. | mdpi.com |

| C=N / C=C Stretch (Pyrazole Ring) | 1500-1650 | These ring vibrations are sensitive to the tautomeric form and substitution pattern. | mdpi.comresearchgate.net |

| N-H Bend (Amine) | 1600-1650 | Often overlaps with ring stretches, but provides conformational information. | mdpi.com |

The calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is a standard computational technique for structure elucidation. researchgate.net By optimizing the geometry of a proposed structure and then calculating its NMR parameters, a theoretical spectrum can be generated and compared with experimental results. researchgate.net

This is particularly useful in studying pyrazole tautomerism. The ¹³C NMR chemical shifts of the C3 and C5 carbons are highly sensitive to the location of the substituents and the proton on the ring nitrogens. nih.gov Broad signals for C3 and C5 in experimental spectra can indicate a rapid tautomeric exchange, while distinct signals suggest a single, stable tautomer. nih.gov Computational predictions for each tautomer of this compound would allow for a direct assignment of the experimentally observed signals.

| Atom | Hypothetical Calculated δ (ppm) - Tautomer A | Hypothetical Calculated δ (ppm) - Tautomer B | Significance of Difference | Reference |

|---|---|---|---|---|

| ¹³C-3 | ~150 | ~140 | The carbon bearing the methyl group will have a distinct chemical shift depending on whether it is C3 or C5. | nih.govmdpi.com |

| ¹³C-4 | ~100 | ~105 | Less sensitive than C3/C5 but still affected by the overall electronic structure. | mdpi.comnih.gov |

| ¹³C-5 | ~140 | ~150 | The carbon bearing the amino group will show a significant shift depending on the tautomeric form. | nih.govmdpi.com |

| ¹H-4 | ~5.5 | ~5.7 | The chemical shift of the lone proton on the pyrazole ring is sensitive to the tautomeric equilibrium. | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a compound like this compound, molecular docking could be employed to investigate its potential binding affinity and mode of interaction with a specific biological target. The process involves:

Obtaining the 3D structure of the target protein.

Generating a low-energy 3D conformation of the ligand (this compound).

Using a docking algorithm to systematically place the ligand in the active site of the protein, scoring each potential pose based on factors like intermolecular forces.

The results provide insights into key binding interactions, such as hydrogen bonds (e.g., involving the amine group or pyrazole nitrogens) and hydrophobic interactions (with the sec-butyl and methyl groups), and a calculated binding energy, which estimates the affinity of the ligand for the receptor. nih.gov

| Docking Parameter | Type of Information Provided | Example for Aminopyrazole Ligand | Reference |

|---|---|---|---|

| Binding Energy (kcal/mol) | Estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. | Predicting whether the compound binds weakly or strongly to an enzyme active site. | nih.gov |

| Hydrogen Bonds | Identifies specific donor-acceptor interactions between the ligand and protein residues. | The -NH₂ group or ring N-H acting as a hydrogen bond donor to a protein's carbonyl oxygen. | nih.gov |

| Hydrophobic Interactions | Identifies non-polar interactions between the ligand and protein. | The sec-butyl and methyl groups fitting into a hydrophobic pocket of the active site. | nih.gov |

| Binding Pose/Orientation | Shows the 3D arrangement of the ligand within the binding site. | Determining which parts of the molecule are crucial for anchoring it to the target. | nih.gov |

Molecular Dynamics Simulations for Compound Stability and Interactions with Biological Macromolecules

Molecular dynamics simulations serve two primary purposes in the computational analysis of potential drug candidates like pyrazole derivatives: to evaluate the conformational stability of the compound when bound to a biological target and to characterize the intricate network of interactions that maintain this binding. eurasianjournals.comnih.gov These simulations model the behavior of the compound-protein complex over a period, typically nanoseconds, to confirm the stability of the binding pose predicted by initial molecular docking studies. nih.gov

Compound Stability Analysis

A key aspect of MD simulations is to assess whether the ligand remains stably bound within the active site of the macromolecule. This is often quantified using metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time, typically fluctuating within a narrow range (e.g., < 2 Å), suggests that the complex has reached equilibrium and the ligand's binding pose is stable. nih.gov In studies on other pyrazole derivatives, ligands have been observed to stabilize within 10 ns of the simulation, indicating a firm and consistent binding orientation. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein remain stable and which are more flexible. Minimal fluctuations in the active site residues interacting with the compound suggest a stable binding pocket. researchgate.net

Interactions with Biological Macromolecules

MD simulations provide a detailed map of the interactions between the compound and its biological target. This includes analyzing hydrogen bonds, hydrophobic interactions, and calculating the binding free energy.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is frequently used to calculate the binding free energy of a ligand to its target protein. nih.gov This calculation provides a more accurate estimation of binding affinity than docking scores alone. The total binding free energy is composed of several energetic components.

For instance, a study on a pyrazole derivative (Compound 25) targeting RET kinase revealed a significant binding free energy, indicating strong affinity. nih.gov The energy components from that study illustrate a typical breakdown used to analyze the driving forces of the interaction.

| Energy Component | Value (kJ/mol) |

|---|---|

| Van der Waals Energy | -154.682 |

| Electrostatic Energy | -28.021 |

| Polar Solvation Energy | 85.379 |

| SASA Energy (Nonpolar) | -15.241 |

| Total Binding Free Energy | -233.399 |

Table 1: Example of MM/PBSA Binding Free Energy Calculation for a Pyrazole Derivative Targeting RET Kinase. nih.gov

This data shows that Van der Waals forces and nonpolar solvation energy were the primary contributors to the stable binding of the compound. nih.gov Similar analyses on other pyrazole derivatives targeting MALT1 protease also demonstrated favorable binding free energies, confirming the stability of the compound-protein complexes. rsc.org

Hydrogen Bond Analysis

MD simulations allow for the monitoring of hydrogen bonds between the ligand and protein throughout the simulation period. The stability and persistence of these bonds are crucial for strong binding affinity. In the analysis of a pyrazole inhibitor of RET kinase, the compound initially formed four hydrogen bonds in docking studies. nih.gov During a 100 ns MD simulation, it was observed to form five H-bonds, with four remaining consistently present, indicating a highly stable interaction with key residues in the hinge region of the kinase. nih.gov

| Simulation Time (ns) | Number of H-Bonds | Interacting Residues (Example) | Bond Stability |

|---|---|---|---|

| 0 (Docking) | 4 | Ala807, Tyr806 | Predicted |

| 0-100 (MD Average) | 4-5 | Ala807, Lys808 | High |

Table 2: Illustrative Hydrogen Bond Analysis from an MD Simulation of a Pyrazole Derivative with RET Kinase. nih.gov

These computational studies on related pyrazole compounds underscore the utility of molecular dynamics simulations. They provide a robust theoretical framework for predicting the stability of this compound within a biological target and for elucidating the specific molecular interactions that govern its potential therapeutic activity.

Advanced Characterization Methodologies in Pyrazolamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the connectivity of atoms and the nature of chemical bonds within a molecule. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon and proton framework of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the sec-butyl group would exhibit characteristic signals. The methine proton (CH) attached to the pyrazole (B372694) nitrogen would appear as a multiplet, coupled to the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons would present as a complex multiplet due to coupling with both the methine and terminal methyl protons. The two methyl groups of the sec-butyl moiety would likely show distinct signals, a triplet for the terminal methyl and a doublet for the methyl adjacent to the methine. The methyl group attached to the pyrazole ring at position 3 would appear as a singlet. The proton on the pyrazole ring at position 4 would also be a singlet. The amine (NH₂) protons at position 5 would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. For comparison, in a related compound, ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, the methyl group on the pyrazole ring appears around 2.28–2.43 ppm, and the NH proton resonates in the range of 8.00–8.41 ppm. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for each carbon atom. The pyrazole ring carbons would resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the sec-butyl group would appear in the aliphatic region. The methine carbon would be downfield compared to the methylene and methyl carbons. The methyl carbon attached to the pyrazole ring would also have a characteristic chemical shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methine, methylene, and methyl protons of the sec-butyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole Ring | C3-CH₃ | ~2.1-2.4 | ~10-15 |

| C4-H | ~5.5-5.8 | ~90-100 | |

| C5-NH₂ | Broad, variable | ~140-150 | |

| sec-Butyl | N-CH | Multiplet | ~50-60 |

| CH-CH₂ | Multiplet | ~25-35 | |

| CH₂-CH₃ | Triplet | ~10-15 | |

| CH-CH₃ | Doublet | ~15-25 |

Note: These are predicted ranges based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structure.

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H stretching: Aliphatic C-H stretching vibrations from the sec-butyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring proton would be observed just above 3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond of the amine group would be observed in the 1250-1350 cm⁻¹ region.

In a study of 3(5)-aminopyrazole, characteristic N-H stretching bands were observed, providing experimental precedent for these assignments. mdpi.comresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Bending | ~1600 | |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

For this compound (C₈H₁₅N₃), the expected exact mass is approximately 153.1266 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as the protonated molecular ion, [M+H]⁺, with an m/z of approximately 154.1339. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), might also be detected. uni.lu

Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern would provide valuable structural information. For example, the loss of the sec-butyl group or parts of it would be expected, leading to fragment ions that can be used to piece together the molecular structure. For instance, a related compound, 1-ethyl-3-methyl-1H-pyrazol-5-amine, shows a predicted [M+H]⁺ ion at m/z 126.1026. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₆N₃⁺ | 154.1339 |

| [M+Na]⁺ | C₈H₁₅N₃Na⁺ | 176.1158 |

| [M+K]⁺ | C₈H₁₅N₃K⁺ | 192.0898 |

Data sourced from PubChem predictions. uni.lu

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore. The position and intensity of these bands (λmax) are influenced by the substituents on the ring. For the parent pyrazole, a strong absorption band is observed around 203 nm, attributed to a π-π* transition. nih.govrsc.org The presence of the amino and alkyl groups on the pyrazole ring is expected to cause a bathochromic (red) shift of this absorption maximum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While pyrazole itself is not fluorescent, appropriate substitution can lead to fluorescent compounds. rsc.org The fluorescence properties of pyrazole derivatives are highly sensitive to their environment and can be used to study interactions with other molecules or ions. For example, changes in fluorescence intensity or emission wavelength upon the addition of a metal ion can indicate complex formation. This makes fluorescence spectroscopy a valuable tool for studying the binding properties of this compound in various chemical and biological systems. Studies on other substituted pyrazoles have shown their potential as fluorescent sensors. researchgate.netsryahwapublications.com

Diffraction Techniques for Solid-State Structure

While spectroscopic techniques provide invaluable information about molecular structure in solution, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the precise positions of the atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Conformation: The preferred conformation of the sec-butyl group relative to the pyrazole ring in the solid state.

Planarity of the pyrazole ring: Confirmation of the aromaticity and planarity of the pyrazole ring.

Intermolecular interactions: Detailed insights into how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the amine group and van der Waals forces. The amine group can act as a hydrogen bond donor, potentially forming networks that dictate the crystal packing. researchgate.net

Crystal structures of numerous aminopyrazole derivatives have been reported, illustrating the utility of this technique in understanding their solid-state behavior and intermolecular interactions. nih.govmdpi.com These studies provide a framework for what could be expected from a crystallographic analysis of this compound.

Chromatographic Methods for Purity Assessment and Isolation in Pyrazolamine Research

Chromatographic techniques are indispensable in the synthesis and analysis of pyrazole derivatives, including this compound. These methods are crucial for monitoring the progress of chemical reactions, isolating final products, and determining their purity. The primary chromatographic methods employed in the study of pyrazolamines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), often used in conjunction with column chromatography for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of pyrazolamine compounds due to its high resolution and the wide variety of available stationary phases. americanpharmaceuticalreview.com For amines, reverse-phase HPLC is a common technique, though it can present challenges such as peak tailing. americanpharmaceuticalreview.com The progress of reactions involving pyrazole derivatives is often monitored by HPLC to ensure the complete conversion of starting materials. acs.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable molecules. americanpharmaceuticalreview.com It can be used for the direct analysis of pyrazole isomers and other derivatives, often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) for identification and quantification. americanpharmaceuticalreview.comresearchgate.net The analysis of hydrazine (B178648) derivatives, which are precursors in pyrazole synthesis, can also be performed using GC after appropriate derivatization. acs.org

Thin-Layer Chromatography (TLC) is a fundamental technique used for the rapid monitoring of reaction progress and for the initial development of separation conditions for column chromatography. mdpi.com For instance, in the synthesis of N-substituted pyrazolyl imines from 5-aminopyrazoles, TLC is used to track the disappearance of the starting materials. semanticscholar.org The retention factor (Rf) values obtained from TLC can help in identifying compounds and assessing the effectiveness of a separation. researchgate.net

For the isolation and purification of pyrazole derivatives, column chromatography is frequently employed. mdpi.com Following a reaction, the crude product is often subjected to column chromatography using a stationary phase like silica (B1680970) gel. mdpi.com The selection of an appropriate eluent system is critical for achieving good separation of the desired compound from byproducts and unreacted starting materials. For example, a mixture of dichloromethane (B109758) and methanol (B129727) has been used to purify N-pyrazolyl imines. semanticscholar.org

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Application |

| HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water gradients | UV/VIS, MS | Purity assessment, reaction monitoring |

| GC | Capillary columns (e.g., DB-5) | Inert carrier gas (e.g., Helium) | FID, MS | Analysis of volatile impurities, isomer separation |

| TLC | Silica Gel 60 F254 | Dichloromethane/Methanol, Ethyl Acetate (B1210297)/Hexane | UV light (254/365 nm) | Reaction monitoring, preliminary separation development |

| Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol, Ethyl Acetate/Hexane | --- | Preparative isolation and purification |

Applications in Materials Science and Technology

Pyrazole (B372694) Derivatives in Electronic Applications

The inherent aromaticity and electron-rich nature of the pyrazole ring make it an excellent scaffold for the development of organic electronic materials. These materials are of great interest for applications such as organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and other opto-electronic networks due to their tunable properties and potential for cost-effective fabrication. researchgate.netresearchgate.net

Researchers have focused on creating "push-pull" systems within pyrazole derivatives, where electron-donating and electron-accepting groups are attached to the pyrazole core. This architecture facilitates intramolecular charge transfer (ICT), a key mechanism for achieving desired electronic and photophysical properties. The pyrazoline ring, a partially saturated version of pyrazole, has also been extensively used in electroluminescent compounds and as a component in solvatochromic probes, which change color in response to solvent polarity. nih.gov